Thiazolyl blue
Overview
Description
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, commonly known as MTT, is a yellow tetrazole compound. It is widely used in biological and chemical research, particularly in cell viability assays. The compound is reduced to formazan, a purple-colored product, by metabolically active cells, making it a valuable tool for assessing cell metabolic activity.
Mechanism of Action
Target of Action
Thiazolyl blue, also known as MTT, primarily targets the mitochondrial dehydrogenase enzymes in living cells . These enzymes play a crucial role in the electron transport chain, a vital process in cellular respiration that generates energy in the form of ATP .
Mode of Action
The interaction of this compound with its target, the mitochondrial dehydrogenase enzymes, results in a significant change. This compound is converted to a dark blue, water-insoluble compound known as MTT formazan . This conversion is facilitated by the dehydrogenase enzymes present in metabolically active cells .
Biochemical Pathways
The conversion of this compound to MTT formazan by dehydrogenase enzymes is part of the cellular respiration pathway. This pathway is responsible for the production of ATP, the primary energy currency of the cell . The formation of MTT formazan is an indication of metabolic activity, as it signifies the presence and activity of dehydrogenase enzymes .
Pharmacokinetics
Given its use in cell viability assays, it can be inferred that this compound is capable of permeating cell membranes to interact with intracellular targets .
Result of Action
The result of this compound’s action is the formation of MTT formazan, a dark blue compound. The intensity of this color change can be measured colorimetrically at 570 nm, providing a quantitative measure of cell viability and proliferation . The more intense the color, the higher the number of viable, metabolically active cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect enzyme activity and thus the conversion of this compound to MTT formazan . Additionally, the presence of other substances in the environment, such as inhibitors or enhancers of dehydrogenase enzymes, could also impact the efficacy of this compound .
Biochemical Analysis
Biochemical Properties
Thiazolyl Blue plays a significant role in biochemical reactions. It is reduced by mitochondrial dehydrogenases of living cells to form a dark blue, water-insoluble formazan . This reduction process involves enzymes and proteins within the cell, particularly those located in the mitochondria . The nature of these interactions is primarily reductive, with this compound serving as an electron acceptor .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is used as an indicator of cell viability and proliferation . The reduction of this compound to formazan is an indication of metabolic activity within the cell, which can be used to assess cell function .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves its reduction by mitochondrial dehydrogenases. This process results in the formation of a dark blue, water-insoluble formazan . The intensity of the resulting color can be measured colorimetrically at 570 nm, providing a quantitative measure of cellular metabolic activity .
Temporal Effects in Laboratory Settings
Over time, this compound continues to interact with the metabolic processes within cells. The product’s stability and degradation over time are factors that can influence the results of experiments using this compound
Metabolic Pathways
This compound is involved in the metabolic pathways related to the mitochondrial dehydrogenase activity. It serves as an electron acceptor in these pathways
Transport and Distribution
This compound, due to its positive charge, can pass through cell membranes and is transported to the mitochondria where it is reduced to formazan . The distribution of this compound within cells and tissues is therefore largely determined by the presence and activity of mitochondrial dehydrogenases .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria of cells . This localization is due to the compound’s interaction with mitochondrial dehydrogenases, which reduce the this compound to formazan . The activity or function of this compound is thus closely tied to its subcellular localization within the mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide involves the reaction of 2,5-diphenyltetrazolium chloride with 4,5-dimethylthiazole. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide undergoes reduction reactions, where it is converted to formazan by cellular oxidoreductase enzymes. This reduction is facilitated by the presence of nicotinamide adenine dinucleotide phosphate (NADPH) or nicotinamide adenine dinucleotide (NADH) as electron donors .
Common Reagents and Conditions
The reduction of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to formazan typically occurs in the presence of phosphate-buffered saline (PBS) and under physiological conditions (37°C, pH 7.4). The reaction is often carried out in cell culture media containing fetal calf serum and other nutrients .
Major Products Formed
The primary product formed from the reduction of 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is formazan, a purple-colored compound. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells present in the assay .
Scientific Research Applications
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is extensively used in scientific research for various applications:
Cell Viability Assays: It is a key reagent in colorimetric assays to assess cell viability, proliferation, and cytotoxicity.
Drug Screening: It is used to evaluate the cytotoxic effects of potential medicinal agents and toxic materials on cell cultures.
Cancer Research: The compound is employed to study the effects of anticancer agents on cell viability and proliferation.
Biochemical Studies: It is used to investigate cellular metabolic activity and the effects of various treatments on cell metabolism.
Comparison with Similar Compounds
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is often compared with other tetrazolium salts used in cell viability assays, such as:
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): XTT is reduced to a water-soluble formazan product, offering higher sensitivity and a broader dynamic range compared to 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): MTS produces a formazan product that is soluble in phosphate-buffered saline, simplifying the assay procedure.
WST-1 (Water-Soluble Tetrazolium Salt-1): WST-1 is reduced outside the cell via plasma membrane electron transport, avoiding the need for solubilization steps.
Each of these compounds has unique properties that make them suitable for specific applications, but 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide remains a widely used and reliable reagent for cell viability assays.
Properties
IUPAC Name |
2-(3,5-diphenyltetrazol-2-ium-2-yl)-4,5-dimethyl-1,3-thiazole;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKSAVLVSZKNRD-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13146-93-5 (parent) | |
Record name | Thiazolyl blue | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298931 | |
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DSSTOX Substance ID |
DTXSID60889338 | |
Record name | 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide | |
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Molecular Weight |
414.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow solid; [HSDB] Yellow crystalline solid; [MSDSonline] | |
Record name | Thiazolyl blue | |
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Solubility |
Solubility in 2-methoxyethanol, 20 mg/mL; ethanol, 20 mg/mL, Solubility in water, 10 mg/mL | |
Record name | METHYLTHIAZOLETETRAZOLIUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |
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Vapor Pressure |
5.11X10-11 mm Hg at 25 °C /Estimated/ | |
Record name | METHYLTHIAZOLETETRAZOLIUM | |
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Color/Form |
Yellow powder | |
CAS No. |
298-93-1 | |
Record name | [3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298-93-1 | |
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Record name | Thiazolyl blue | |
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Record name | Thiazolyl blue | |
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Record name | 2H-Tetrazolium, 2-(4,5-dimethyl-2-thiazolyl)-3,5-diphenyl-, bromide (1:1) | |
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Record name | 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide | |
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Record name | 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | |
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Record name | THIAZOLYL BLUE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUY85H477I | |
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Record name | METHYLTHIAZOLETETRAZOLIUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |
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Melting Point |
195 °C (decomposes) | |
Record name | METHYLTHIAZOLETETRAZOLIUM | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7300 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [, , , ] Thiazolyl blue acts as an artificial electron acceptor. Viable cells, with active metabolism, contain NAD(P)H-dependent oxidoreductases, particularly in their mitochondria. These enzymes can reduce the yellow, water-soluble this compound (MTT) into a purple, water-insoluble formazan crystal. This formazan product can then be solubilized using organic solvents like dimethyl sulfoxide (DMSO) and quantified spectrophotometrically. The intensity of the resulting purple color is directly proportional to the number of viable cells, serving as a reliable indicator of cell viability and metabolic activity. You can find more information on this assay in the paper titled "A comparison of this compound (MTT) versus Sulforhodamine B (SRB) assay in assessment of antiproliferation effect of bromelain on 4T1, AGS and PC3 cancer cell lines." []
A: [, ] The reduction of MTT to formazan predominantly occurs in the mitochondria due to the high concentration of NAD(P)H-dependent oxidoreductases present within this organelle. This reduction process is indicative of active cellular respiration occurring in the mitochondria, a key marker of viable and metabolically active cells. Therefore, the MTT assay is often used as an indirect measure of mitochondrial function. Studies like "Neuroprotective effects of mitoquinone and oleandrin on Parkinson's disease model in zebrafish" have demonstrated the link between MTT reduction and mitochondrial function in the context of neuroprotection. []
A: [, ] The molecular formula of this compound is C18H16BrN5S. It has a molecular weight of 414.32 g/mol. Details about its use in dehydrogenase assays can be found in the paper "A new assay for diaphorase activity in reagent formulations, based on the reduction of this compound." []
A: [, ] this compound is widely used to detect dehydrogenase activity, particularly in enzyme assays. Dehydrogenases are enzymes that catalyze the removal of hydrogen atoms from a molecule. In the presence of a suitable electron carrier like NADH, the enzyme diaphorase can transfer electrons to this compound, leading to its reduction to formazan. This color change forms the basis for measuring diaphorase activity, as described in "A new assay for diaphorase activity in reagent formulations, based on the reduction of this compound." []
A: [, ] Yes, computational methods like density functional theory (DFT) have been used to model the interaction of this compound with various metal ions. This information is crucial for understanding its complex formation and extraction behavior in analytical chemistry applications. Studies such as "Complex Formation in a Liquid-Liquid Extraction System Containing Vanadium(IV/V), 2,3-Dihydroxynaphtahlene and this compound" have employed DFT calculations to elucidate the structure and stability of these complexes. []
A: [, ] While this compound is widely used, research has explored modifications to improve its solubility or sensitivity. For example, the replacement of the tetrazole ring with other heterocycles or modifications to the phenyl substituents could potentially alter its redox potential and spectral properties. These changes could lead to the development of analogs with improved performance in specific applications.
A: [, ] this compound is generally stored as a powder at 2-8 °C, protected from light and moisture, to ensure its long-term stability. Stock solutions are commonly prepared in phosphate-buffered saline (PBS) or other suitable buffers and should be stored similarly to minimize degradation.
A: [, , , ] The MTT assay, due to its ability to reflect cell viability and metabolic activity, finds diverse applications beyond cancer research. It's invaluable in:
A: [, , ] Yes, several alternatives to the MTT assay are available, each with advantages and disadvantages:
A: [, ] this compound was introduced as a reagent for biochemical assays in the 1950s. Its use in assessing cell viability, through the MTT assay, was pioneered by Mosmann in 1983. Since then, the MTT assay has become one of the most widely used methods for measuring cell viability and proliferation in various research fields.
A: [, , , ] The diverse applications of this compound, spanning cell biology, biochemistry, toxicology, and material science, have fueled interdisciplinary research efforts. For instance:
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